molecular formula C15H9F6NOS B2444293 1,1,1-Trifluoro-4-(2-thienyl)-4-((3-(trifluoromethyl)phenyl)amino)but-3-EN-2-one CAS No. 1024726-59-7

1,1,1-Trifluoro-4-(2-thienyl)-4-((3-(trifluoromethyl)phenyl)amino)but-3-EN-2-one

Cat. No. B2444293
CAS RN: 1024726-59-7
M. Wt: 365.29
InChI Key: ISLQYIWKJTXQTQ-DHZHZOJOSA-N
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Description

1,1,1-Trifluoro-4-(2-thienyl)-4-((3-(trifluoromethyl)phenyl)amino)but-3-EN-2-one, commonly known as TFB, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. TFB is a heterocyclic compound that is synthesized using various methods, and it has been found to exhibit potent biological activities.

Scientific Research Applications

Peptide Synthesis

The trifluoro-3-oxo-1-butenyl group, related to the chemical structure of interest, has been proposed as a protecting group for the N-H terminal of amino acids in peptide synthesis. This approach allows for the formation of N-protected amino acids and facilitates peptide bond formation without racemization (Gorbunova et al., 1991).

Synthesis and Structure Analysis

Studies on regioisomeric amino enones similar to the compound demonstrate their potential in synthesizing new compounds with significant changes in electron density distribution and intermolecular hydrogen bonding, impacting crystal packing and structural properties (Slepukhin et al., 2020).

Potential in Fluorine Chemistry

Compounds structurally related to 1,1,1-Trifluoro-4-(2-thienyl)-4-((3-(trifluoromethyl)phenyl)amino)but-3-EN-2-one have been explored in the context of fluorine chemistry, focusing on the synthesis of fluorine-containing pyrroles and other fluorinated compounds, which have diverse applications ranging from pharmaceuticals to materials science (Okada et al., 1992).

Crystallography and Molecular Structure

Crystallographic studies of related diamine compounds reveal intricate details about molecular configurations and intermolecular interactions. Such studies contribute significantly to understanding the structural and physical properties of these compounds, which can be crucial in material science and drug design (Asiri et al., 2011).

Enthalpy Studies

Research into the enthalpies of formation of compounds closely related to the subject compound provides essential data for understanding their thermodynamic properties. This information is valuable for various fields, including chemical engineering and materials science (Silva et al., 1997).

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-thiophen-2-yl-4-[3-(trifluoromethyl)anilino]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NOS/c16-14(17,18)9-3-1-4-10(7-9)22-11(12-5-2-6-24-12)8-13(23)15(19,20)21/h1-8,22H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLQYIWKJTXQTQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=CC(=O)C(F)(F)F)C2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C(=C/C(=O)C(F)(F)F)/C2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4-(2-thienyl)-4-((3-(trifluoromethyl)phenyl)amino)but-3-EN-2-one

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